5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, chlorinated phenyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Addition of the Nitrile Group: The nitrile group is typically added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 5-(4-Chlorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of multiple chlorinated phenyl groups, which may enhance its reactivity and potential bioactivity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-6-4-12(5-7-15)14-8-13(9-23)19(25)24(10-14)11-16-17(21)2-1-3-18(16)22/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOSRFDVESBRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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